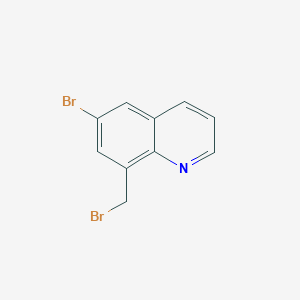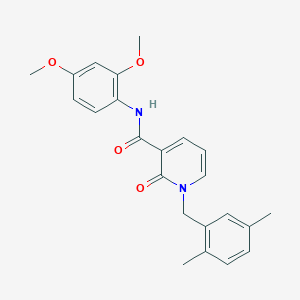![molecular formula C12H13NO4S B2995864 3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid CAS No. 926231-70-1](/img/structure/B2995864.png)
3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid” is a chemical compound with the CAS Number: 926231-70-1 . It has a molecular weight of 267.31 . The IUPAC name for this compound is (2E)-3- {4- [ (cyclopropylamino)sulfonyl]phenyl}-2-propenoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-3,6-8,10,13H,4-5H2, (H,14,15)/b8-3+ . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.31 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Intramolecular Cyclization Studies
Research on the intramolecular cyclization of related compounds, such as 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, reveals insights into the reactivities of different forms (ketone, enol, enolate) under various conditions (basic and acidic). These studies demonstrate the potential of similar compounds for generating diverse cyclization products, depending on the reaction environment, which can be crucial for designing synthetic pathways in medicinal chemistry and material science (Yi Ning, Y. Otani, T. Ohwada, 2018).
Oxidative Cyclization to Coumarin Derivatives
Visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids to generate coumarin derivatives under metal-free conditions has been developed. This method demonstrates the capability of utilizing light to promote reactions involving similar sulfamoyl compounds, offering a green and efficient approach to synthesizing functionalized coumarins, which are valuable in pharmaceuticals and dyes (Wen-Chao Yang, Shuai Yang, Pinhua Li, Lei Wang, 2015).
Hydrosulfonylation of 3-Cyclopropylideneprop-2-en-1-ones
A study on the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones with sodium sulfinates and acetic acid highlights a tunable process to produce β- or γ-addition products. This indicates the flexibility and control over product selectivity in reactions involving sulfamoyl compounds, which is essential for targeted synthetic applications (Maozhong Miao, Yi Luo, Huaping Xu, Zhengkai Chen, Jianfeng Xu, H. Ren, 2016).
Synthesis of Cyclopropene and Cyclopropane Fatty Acids
The synthesis of cyclopropene and cyclopropane fatty acids, such as methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, highlights the potential of utilizing similar compounds in the synthesis of bioactive lipids. These compounds are of interest in studying the biosynthesis of mycolic acids and their inhibition, which is relevant in the context of antimycobacterial research (S. Hartmann, D. Minnikin, H. Römming, M. Baird, C. Ratledge, P. Wheeler, 1994).
Stereochemistry in Diels-Alder Reactions
Investigations into the stereochemistry of Diels-Alder reactions involving 3-Phenylsulfinylprop-2-enoic acids and their methyl esters shed light on the influence of catalysts and solvents on product selectivity. This research is pertinent to understanding the stereochemical outcomes in reactions involving structurally similar sulfamoyl compounds, which is vital for asymmetric synthesis and the development of chiral drugs (S. Proust, D. Ridley, 1984).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(E)-3-[4-(cyclopropylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-3,6-8,10,13H,4-5H2,(H,14,15)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXBQSUWJQVHPY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2995785.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)
![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)

![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)

![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)

![Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2995799.png)

